n-Butylethylenediamine
Overview
Description
n-Butylethylenediamine is an organic compound with the molecular formula C₆H₁₆N₂. It is a type of ethylenediamine where one of the hydrogen atoms on the nitrogen is replaced by a butyl group. This compound is known for its chelating properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Butylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the reaction of butylamine with ethylene oxide. This reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of butylamine with ethylene dichloride. This process involves the use of a catalyst and is carried out in a high-pressure reactor. The product is then purified through a series of distillation and extraction steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
n-Butylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with halides to form substituted ethylenediamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like butyl chloride or ethyl bromide are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted ethylenediamines.
Scientific Research Applications
n-Butylethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins.
Mechanism of Action
n-Butylethylenediamine exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes. This property is utilized in various applications, including catalysis and metal extraction.
Comparison with Similar Compounds
Similar Compounds
- n-Propylethylenediamine
- n-Ethylethylenediamine
- n-Methylethylenediamine
- n-Benzylethylenediamine
Uniqueness
n-Butylethylenediamine is unique due to its longer butyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethylenediamines may not be as effective.
Properties
IUPAC Name |
N'-butylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGBRPWDZFIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334109 | |
Record name | n-Butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-69-1 | |
Record name | N1-Butyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19522-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Butylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does n-Butylethylenediamine influence the structure of the resulting copper-azido complex?
A1: this compound (N-Buen) acts as a chelating amine ligand in the synthesis of the copper-azido molecular tape, [Cu2(N-Buen)(N3)4]n []. The N-Buen ligand coordinates to the copper(II) ions, influencing the spatial arrangement of the copper-azido chains. Specifically, it contributes to the formation of a step-like tetranuclear copper(II) cluster motif within the 1D coordination polymer. This structure features three distinct azido bridging modes: μ-1,1, μ-1,3, and μ-1,1,1 []. The presence of these multiple bridging modes significantly impacts the magnetic properties of the resulting material.
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